REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1.C([N:16]([CH:19]([CH3:21])C)[CH2:17][CH3:18])(C)C.[C:22]1(C)C=CC=CC=1>>[N:16]1[CH:17]=[CH:18][CH:22]=[CH:21][C:19]=1[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH3:12])=[O:10])=[CH:4][CH:3]=1
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Name
|
|
Quantity
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7.85 g
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Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)CC(=O)OC
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Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
7.97 g
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Type
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reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
2-trimethyl-stannylpyridine
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Quantity
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9.5 g
|
Type
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reactant
|
Smiles
|
|
Name
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tetrakis(triphenylphosphane)palladium(0)
|
Quantity
|
0.4 g
|
Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture is then heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 h
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Duration
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18 h
|
Type
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TEMPERATURE
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Details
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After cooling
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Type
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WASH
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Details
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the mixture is washed with in each case 100 ml of 1N hydrochloric acid and saturated sodium bicarbonate solution
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Type
|
EXTRACTION
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Details
|
extracted with 100 ml of dichloromethane
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Type
|
DRY_WITH_MATERIAL
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Details
|
the combined organic phases are dried over sodium sulphate
|
Type
|
CUSTOM
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Details
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Example VII is obtained after silica gel chromatography (toluene/ethyl acetate gradient 5:1-1:1) as a colourless oil
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Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |